Benzyl-PEG13-alcohol

Description

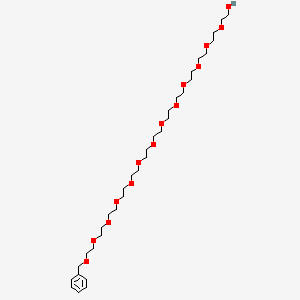

Structure

2D Structure

Properties

Molecular Formula |

C33H60O14 |

|---|---|

Molecular Weight |

680.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C33H60O14/c34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27-45-28-29-46-30-31-47-32-33-4-2-1-3-5-33/h1-5,34H,6-32H2 |

InChI Key |

XQRFCCJKYHWBDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Properties and Applications of Benzyl-PEG13-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG13-alcohol is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery, most notably as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols for its application.

The structure of this compound features a benzyl ether at one terminus, which acts as a stable protecting group, and a primary alcohol at the other. This primary alcohol provides a reactive handle for a variety of chemical modifications, allowing for its conjugation to biomolecules, small molecule drugs, or surfaces. The hydrophilic 13-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Properties of this compound

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that slight variations in molecular weight and formula may exist between different suppliers due to the nature of PEG synthesis. The data presented here is based on the most consistently reported values.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₁H₅₆O₁₃ | [1] |

| Molecular Weight | 636.8 g/mol | [1] |

| CAS Number | 26403-74-7 | [1] |

| Appearance | Varies (typically a colorless oil or waxy solid) | |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in water and most organic solvents | [1] |

| Storage Conditions | -20°C |

Applications in Research and Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.

The benzyl group on this compound can be removed under catalytic hydrogenation conditions to yield a free hydroxyl group, enabling further derivatization.

Experimental Protocols

The following protocols are representative methods for the activation of the terminal alcohol of a benzyl-PEG-alcohol and its subsequent conjugation. These protocols are based on general procedures for long-chain PEG derivatives and may require optimization for this compound and the specific substrates being used.

Activation of the Terminal Alcohol

The primary alcohol of this compound is not sufficiently reactive for direct conjugation and requires activation to a better leaving group, such as a tosylate or mesylate.

4.1.1. Tosylation of this compound

This protocol converts the terminal alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

4.1.2. Mesylation of this compound

This protocol provides an alternative method for activating the terminal alcohol.

-

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion, allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Conjugation of Activated this compound

4.2.1. Coupling to an Amine-Containing Molecule

This protocol describes the nucleophilic substitution of the tosyl or mesyl group with a primary amine.

-

Materials:

-

Benzyl-PEG13-OTs or Benzyl-PEG13-OMs

-

Amine-containing molecule (e.g., an E3 ligase ligand)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the amine-containing molecule (1.0 eq) and the activated Benzyl-PEG13-linker (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at 60 °C overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC.

-

4.2.2. Coupling to a Carboxylic Acid-Containing Molecule (via EDC/NHS chemistry)

This protocol describes the esterification of this compound with a carboxylic acid.

-

Materials:

-

This compound

-

Carboxylic acid-containing molecule (e.g., a protein of interest ligand)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous solvent (e.g., DMF, DMSO, or DCM)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1.0 eq), EDC (1.5 eq), and NHS (1.5 eq) in the appropriate anhydrous solvent.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).

-

Once the reaction is complete, quench any remaining active ester with a small amount of water.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound as a linker.

Caption: General workflow for the synthesis of a PROTAC using this compound.

Signaling Pathway of PROTAC Action

The following diagram illustrates the mechanism of action of a PROTAC molecule.

Caption: Mechanism of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to Benzyl-PEG13-alcohol: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG13-alcohol, a versatile polyethylene glycol (PEG) linker used extensively in biomedical research and drug development. This document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of peptides, two cutting-edge areas in therapeutic development.

Core Properties of this compound

This compound is a bifunctional molecule featuring a hydrophobic benzyl ether at one terminus and a reactive primary alcohol at the other, connected by a hydrophilic chain of 13 ethylene glycol units. The PEG linker enhances the solubility and pharmacokinetic properties of conjugated molecules. The benzyl group can act as a stable hydrophobic anchor or a protecting group that can be removed under specific conditions to reveal a reactive site. The terminal alcohol is a versatile handle for further chemical modifications.

Quantitative data for this compound are summarized in the table below. It is important to note that due to the nature of PEG synthesis, some polydispersity is expected, which can lead to slight variations in the molecular weight.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₅₆O₁₃ or C₃₃H₆₀O₁₄ | [1][2] |

| Molecular Weight | ~636.8 g/mol to 680.82 g/mol | [1][2] |

| CAS Number | 26403-74-7 | [1] |

| Appearance | Viscous oil or waxy solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water and organic solvents like DMF, DCM | |

| Storage Conditions | -20°C, under an inert atmosphere |

Chemical Structure

The chemical structure of this compound consists of a benzyl group (C₆H₅CH₂-) linked via an ether bond to a chain of thirteen repeating ethylene glycol units (-OCH₂CH₂-), terminating in a primary alcohol (-OH).

Experimental Protocols

The terminal hydroxyl group of this compound is a key functional group that allows for its derivatization and subsequent conjugation to biomolecules. Below are detailed protocols for its use in PROTAC synthesis and peptide PEGylation.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC. This protocol describes a general workflow for synthesizing a PROTAC using this compound.

Step 1: Activation of this compound (Tosylation)

This step activates the terminal hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution.

-

Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

Add triethylamine (TEA, 1.5 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product (Benzyl-PEG13-OTs).

-

Step 2: Coupling of the Activated Linker to an E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.

-

Protocol:

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG13-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

-

Stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

-

Step 3: Final Coupling to the Protein of Interest (POI) Ligand

This final step forms the complete PROTAC molecule through an amide bond formation, assuming the POI ligand has a carboxylic acid for coupling.

-

Protocol:

-

Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG13-Benzyl (1.0 eq), and a coupling agent like PyBOP (1.2 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the PROTAC molecule by preparative HPLC.

-

PEGylation is the process of covalently attaching PEG chains to molecules like peptides to improve their pharmacokinetic and pharmacodynamic properties.

Step 1: Activation of this compound

The terminal hydroxyl group is activated to facilitate reaction with amine groups on the peptide. A common method is conversion to a p-nitrophenyl carbonate.

-

Protocol:

-

Dissolve this compound (1 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add p-nitrophenyl chloroformate (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 10% aqueous citric acid, 10% aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Precipitate the activated PEG by adding cold diethyl ether and collect the solid by filtration.

-

Step 2: Conjugation to the Peptide

The activated PEG is then conjugated to a peptide containing a free amine (e.g., the N-terminus or a lysine side chain).

-

Protocol:

-

Dissolve the peptide (1 eq) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Add the activated Benzyl-PEG13-p-nitrophenyl carbonate (1.5-3 eq) to the peptide solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Purify the PEGylated peptide by preparative RP-HPLC.

-

Analyze the pure fractions by mass spectrometry to confirm the desired mono-PEGylated product.

-

Pool the pure fractions and lyophilize to obtain the final product.

-

Purity Analysis

The purity of this compound and its conjugates is crucial for their application. The primary methods for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

-

¹H NMR Spectroscopy: Confirms the chemical structure by identifying characteristic proton signals of the benzyl group, the repeating ethylene glycol units, and the terminal alcohol. Integration of these signals can help quantify purity.

-

HPLC: Used to separate the main component from impurities such as PEG diols or residual reactants. A high-purity sample will show a single major peak.

This guide provides a foundational understanding of this compound, its properties, and its application in key areas of drug development. The provided protocols are general and may require optimization based on the specific E3 ligase ligand, POI ligand, or peptide being used.

References

Synthesis and Characterization of Benzyl-PEG13-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Benzyl-PEG13-alcohol, a monodisperse polyethylene glycol (PEG) derivative crucial for the development of advanced bioconjugates, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound (C₃₃H₆₀O₁₄, M.W. 680.82) is a heterobifunctional linker molecule featuring a stable benzyl ether at one terminus and a reactive primary alcohol at the other. The 13-unit monodisperse PEG chain offers a defined length, which is critical for controlling the spatial relationship between the two conjugated moieties in a bioconjugate. This precise spacing is paramount in applications like PROTACs, where the linker bridges a target protein and an E3 ubiquitin ligase to induce targeted protein degradation.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of an alkali metal salt of tridecaethylene glycol with benzyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Tridecaethylene glycol (HO-(CH₂CH₂O)₁₃-H)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Deprotonation of Tridecaethylene Glycol:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve tridecaethylene glycol (1.0 eq) in anhydrous THF.

-

To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the alkoxide is indicated by the cessation of hydrogen gas evolution.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0 °C and add a solution of benzyl bromide (1.05 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Dilute the residue with water and extract with diethyl ether (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.

-

Synthesis Workflow

Characterization of this compound

The successful synthesis and purity of this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the final product.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected Chemical Shifts:

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Benzyl -CH ₂- | ~4.5 | ~73 |

| Aromatic -CH | ~7.3 | ~127-138 |

| PEG backbone -O-CH ₂-CH ₂-O- | ~3.6 | ~70 |

| Terminal -CH ₂-OH | ~3.7 | ~61 |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the monodisperse product. Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds.[1]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Data Acquisition: Infuse the diluted sample directly into an ESI mass spectrometer. Acquire the spectrum in positive ion mode.

Expected Mass-to-Charge Ratio (m/z):

| Ion | Expected m/z |

| [M+H]⁺ | 681.83 |

| [M+Na]⁺ | 703.81 |

Application in PROTAC Technology

This compound serves as a versatile linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The benzyl group can be deprotected to reveal a primary alcohol, which can then be further functionalized to attach to a ligand for the target protein, while the terminal alcohol can be modified to attach to an E3 ligase ligand.

PROTAC Mechanism of Action

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][5] This proximity induces the transfer of ubiquitin from an E2-ubiquitin complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

References

- 1. benchchem.com [benchchem.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Benzyl-PEG13-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG13-alcohol, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding its solubility in both aqueous and organic media is critical for its effective application in these fields. This document outlines its solubility profile, provides detailed experimental protocols for solubility determination, and presents visual workflows to facilitate experimental design.

Core Concepts: Structure and Solubility

This compound is an amphiphilic molecule, possessing both a hydrophobic (water-fearing) benzyl group and a hydrophilic (water-loving) polyethylene glycol (PEG) chain.[1] The PEG chain, consisting of 13 ethylene glycol units, generally imparts good water solubility.[2][3][][5] Conversely, the benzyl group can contribute to solubility in organic solvents. The interplay between these two moieties dictates the molecule's solubility in a given solvent system.

The hydrophilic PEG linker is known to increase the water solubility of compounds in aqueous media. The solubility of PEGylated compounds in water and many organic solvents is a key feature for their use in pharmaceutical development. However, the presence of a large hydrophobic group can reduce water solubility.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table summarizes available qualitative information and provides estimated values based on the solubility of structurally related compounds, such as Benzyl-PEG45-alcohol. It is crucial to note that these values should be experimentally verified for the specific application.

| Solvent | Type | Solubility (Estimated) | Notes |

| Water | Aqueous | > 50 mg/mL | Solubility can be concentration and temperature-dependent. Gentle warming to 37°C and agitation can aid dissolution. |

| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | > 50 mg/mL | Generally well-soluble, though high salt concentrations could potentially decrease solubility. |

| Toluene | Organic | Soluble | A common solvent for PEGylated compounds. |

| Tetrahydrofuran (THF) | Organic | Soluble | Often used in reactions involving PEG derivatives. |

| Chloroform (CHCl₃) | Organic | Soluble | A chlorinated solvent in which many PEG compounds are soluble. |

| Dichloromethane (DCM) | Organic | Soluble | Another common chlorinated solvent for PEG derivatives. |

| Dimethylformamide (DMF) | Organic | Soluble | A polar aprotic solvent with good solvating power for PEGylated molecules. |

| Dimethyl sulfoxide (DMSO) | Organic | Soluble | A highly polar aprotic solvent, often used for creating stock solutions of less soluble compounds. |

| Ethanol | Organic | > 100 mg/mL | Readily soluble. |

| Isopropanol (cold) | Organic | Insoluble | Solubility of PEGs can decrease at lower temperatures. |

| Hexane | Organic | Insoluble | A nonpolar solvent, generally not suitable for dissolving amphiphilic PEG compounds. |

| Diethyl Ether | Organic | Insoluble | Another nonpolar solvent in which PEG derivatives often have poor solubility. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance. The following protocol is a generalized procedure that can be adapted for this compound.

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or other mechanical agitator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated spectrophotometric method)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the undissolved material to settle. For viscous solutions or fine suspensions, centrifugation is recommended to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of dissolved this compound.

-

Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

References

Benzyl-PEG13-alcohol reactivity of the primary alcohol

An In-Depth Technical Guide on the Reactivity of the Primary Alcohol in Benzyl-PEG13-alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of bioconjugation, drug delivery, and Proteolysis Targeting Chimeras (PROTACs), Polyethylene Glycol (PEG) linkers are crucial for enhancing the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][2] this compound is a bifunctional linker featuring a stable benzyl ether at one terminus and a versatile primary alcohol at the other.[2][3] The terminal primary alcohol (-CH₂OH) is not typically used for direct conjugation due to its low reactivity under physiological conditions. Instead, it serves as a strategic chemical handle that can be efficiently converted into a wide array of more reactive functional groups.[1] This guide provides a comprehensive technical overview of the core reactivity of this primary alcohol, detailing key chemical transformations, experimental protocols, and quantitative data to enable researchers to effectively utilize this compound in their development pipelines.

Core Reactivity: A Versatile Chemical Handle

The primary alcohol of this compound is a stable, storable functional group, ensuring reproducibility in subsequent chemical modifications. Its principal role is to act as a precursor, or "handle," which can be activated or converted into more reactive moieties. This two-step approach provides greater control over the synthesis of the final bioconjugate, allowing for the purification and characterization of the activated linker before its reaction with a valuable biomolecule. The benzyl group on the opposing terminus serves as a stable hydrophobic anchor or protecting group.

The main pathways for the transformation of the primary alcohol include:

-

Activation for Nucleophilic Substitution: Conversion of the hydroxyl into an excellent leaving group (e.g., tosylate, mesylate) to facilitate reaction with nucleophiles.

-

Oxidation: Mild oxidation to an aldehyde for reductive amination or further oxidation to a carboxylic acid.

-

Direct Conversion: One-pot procedures to directly replace the hydroxyl group with other functionalities, such as an azide.

Quantitative Data on Key Transformations

The following tables summarize typical reaction conditions and yields for the transformation of benzyl alcohols and PEG-alcohols. These serve as a strong baseline for designing experiments with this compound.

Table 1: Activation via Tosylation

| Substrate | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| PEG-alcohol | p-Toluenesulfonyl chloride (TsCl) | Pyridine or TEA | Anhydrous DCM | RT | 12-24 | >90% | , |

Table 2: Oxidation to Aldehyde

| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl alcohol | Pyrazinium dichromate (PzDC) | DMSO | 30 | 24 | High | | | Benzyl alcohol | Pd-pol catalyst, O₂ (air) | Water | 100 | 6 | >95% | | | Benzyl alcohol | Pt@CHs catalyst, O₂ | Toluene/Water | 80 | 3 | 99% | | | Benzyl alcohol | Eosin Y, O₂, blue LED | Acetonitrile | RT | 12-24 | 68-93% | |

Table 3: Direct Conversion to Azide

| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl alcohol | PPh₃, I₂, Imidazole, NaN₃ | DMSO | RT | 0.5 | 95% | | | Benzyl alcohol | DPPA, DBU | Toluene | RT to 45 | - | 76% |, | | Various alcohols | TsIm, NaN₃, TEA, TBAI | DMF | Reflux | - | Good | |

Table 4: Etherification

| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl alcohol | FeCl₃·6H₂O | Propylene Carbonate | 70-120 | 24-28 | 53-91% | | | Benzyl alcohol | (EtO)₂MeSiH | - | 80 | 12 | 84-99% | |

Detailed Experimental Protocols

The following protocols are adapted from established methodologies and provide a robust starting point for the modification of this compound.

Protocol 1: Activation via Tosylation

This protocol converts the terminal hydroxyl group into a tosylate, an excellent leaving group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

-

Triethylamine (TEA) or Pyridine (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA (or pyridine), followed by the portion-wise addition of TsCl.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Benzyl-PEG13-tosylate product.

Protocol 2: Oxidation to Aldehyde via PCC

This protocol describes a mild oxidation of the primary alcohol to an aldehyde, suitable for subsequent reductive amination.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

-

Add PCC to the solution in one portion.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

-

Wash the silica plug thoroughly with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the Benzyl-PEG13-aldehyde.

Protocol 3: One-Pot Conversion to Azide

This highly efficient protocol converts the primary alcohol directly to an azide, ready for click chemistry applications.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Iodine (I₂) (1.2 eq)

-

Imidazole (1.2 eq)

-

Sodium azide (NaN₃) (4.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Sodium thiosulfate solution

-

Diethyl ether

Procedure:

-

In a mortar, thoroughly grind triphenylphosphine, iodine, and imidazole with a pestle for 10 minutes until an exothermic reaction forms a paste.

-

Transfer the paste to a reaction flask.

-

Add a solution of this compound and sodium azide in DMSO to the flask.

-

Stir the reaction at room temperature for 30-60 minutes.

-

Quench the reaction by pouring it into an ice-cold solution of sodium thiosulfate.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Benzyl-PEG13-azide.

Experimental Workflow for Bioconjugation

The use of this compound in a typical bioconjugation workflow involves discrete, controlled steps to ensure a pure and well-defined final product. This controlled sequence maximizes the yield and minimizes side reactions involving the target biomolecule.

Conclusion

The primary alcohol of this compound provides a stable and highly versatile entry point for a multitude of chemical transformations essential for modern drug development. Its ability to be converted into more reactive functional groups like tosylates, aldehydes, and azides offers researchers the flexibility to tailor conjugation strategies to the specific needs of their biomolecule and application. By following controlled, stepwise activation and conjugation protocols, scientists can leverage this linker to create well-defined, stable, and effective therapeutic and diagnostic agents.

References

Deprotection of the Benzyl Group on Benzyl-PEG-Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the deprotection of the benzyl group from Benzyl-PEG-alcohol, a critical step in the synthesis of various drug delivery systems, PROTACs, and other advanced therapeutics. This document outlines the most common deprotection strategies, presents quantitative data for comparison, and offers detailed experimental protocols.

Introduction

The benzyl group is a widely utilized protecting group for the hydroxyl moiety in polyethylene glycol (PEG) derivatives due to its stability under a range of reaction conditions.[1][2] Its effective removal is paramount to unmask the terminal hydroxyl group for subsequent conjugation or functionalization. The choice of deprotection method is critical and depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction.[3] This guide focuses on three primary methods for benzyl group deprotection: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Acid-Catalyzed Cleavage.

Deprotection Methodologies: A Comparative Overview

The selection of an appropriate deprotection strategy requires careful consideration of the advantages and limitations of each method. The following table summarizes the key aspects of the three main approaches.

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction with high yields. Byproducts (toluene) are volatile. | Requires specialized hydrogenation equipment. Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[2][3] |

| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, Pd/C | Does not require specialized pressurized hydrogenation equipment. Milder conditions compared to catalytic hydrogenation. | May require elevated temperatures. Formic acid can be corrosive. |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI, BBr₃) | Effective for substrates sensitive to hydrogenation. | Requires strongly acidic conditions which may not be suitable for acid-labile functional groups. Reagents can be corrosive and require careful handling. |

Quantitative Data on Deprotection Methods

The efficiency of each deprotection method can vary based on the specific substrate and reaction conditions. The following table presents typical quantitative data for the deprotection of benzyl ethers, providing a baseline for what can be expected.

| Method | Catalyst/Reagent | Catalyst Loading | Hydrogen Source/Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic Hydrogenation | 10% Pd/C | 10 mol% | H₂ (1-4 bar) | Ethanol or THF | Room Temp | 2-16 | >95 |

| Catalytic Transfer Hydrogenation | 10% Pd/C | 10-20 mol% | Formic Acid (2-5 equiv.) | Methanol or Ethanol | 60-80 | 1-6 | 90-98 |

| Catalytic Transfer Hydrogenation | 10% Pd/C | 10-20 mol% | Ammonium Formate (3-10 equiv.) | Methanol or Ethanol | 60-80 | 1-6 | 90-98 |

| Acid-Catalyzed Cleavage | BBr₃ | - | 1.1-1.5 equivalents | Anhydrous DCM | 0 to Room Temp | 1-4 | 85-95 |

Note: Yields are typical and may vary depending on the specific Benzyl-PEG-alcohol derivative and reaction scale.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful deprotection. The following sections provide step-by-step procedures for the three primary methods.

Protocol 1: Catalytic Hydrogenation

This method utilizes hydrogen gas and a palladium on carbon catalyst to cleave the benzyl ether.

Materials:

-

Benzyl-PEG-alcohol

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas

-

Filtration aid (e.g., Celite®)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or hydrogen balloon)

Procedure:

-

Dissolve Benzyl-PEG-alcohol in a suitable solvent (e.g., ethanol or THF) in a round-bottom flask at a concentration of approximately 10-50 mg/mL.

-

Carefully add 10% Pd/C to the solution (typically 10 mol% relative to the substrate).

-

Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas to the reaction vessel. For a balloon setup, inflate a balloon with hydrogen and attach it to the flask. For a Parr apparatus or H-Cube, follow the manufacturer’s instructions for pressurizing the system (typically 1-4 bar of H₂).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected PEG-alcohol.

-

Purify the crude product by a suitable method, such as column chromatography, if necessary.

Protocol 2: Catalytic Transfer Hydrogenation

This approach employs a hydrogen donor in the presence of a palladium catalyst, avoiding the need for pressurized hydrogen gas.

Materials:

-

Benzyl-PEG-alcohol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen donor: Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Filtration aid (e.g., Celite®)

Procedure:

-

Dissolve Benzyl-PEG-alcohol in methanol or ethanol in a round-bottom flask.

-

Add 10% Pd/C to the solution (typically 10-20 mol%).

-

Add the hydrogen donor. If using formic acid, add 2-5 equivalents. If using ammonium formate, add 3-10 equivalents.

-

Flush the flask with an inert gas.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with a high-boiling point solvent like toluene may be necessary to remove residual acid.

-

Purify the crude product by a suitable method, such as column chromatography.

Protocol 3: Acid-Catalyzed Cleavage using Boron Tribromide (BBr₃)

This method is suitable for substrates that are sensitive to hydrogenation but can tolerate strong acidic conditions.

Materials:

-

Benzyl-PEG-alcohol

-

Boron tribromide (BBr₃) solution in Dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Ice bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve Benzyl-PEG-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

-

Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and then pour it into a saturated NaHCO₃ solution to neutralize the excess acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

To further clarify the processes described, the following diagrams illustrate the chemical transformation, a typical experimental workflow, and a decision-making guide for method selection.

References

The Crucial Role of Benzyl Group Cleavage in PEG Linker Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), Polyethylene Glycol (PEG) linkers are indispensable. They enhance solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The synthesis of well-defined, heterobifunctional PEG linkers often necessitates the use of protecting groups to mask reactive functionalities. Among these, the benzyl group stands out as a robust and versatile protecting group for hydroxyl moieties. Its widespread use is attributed to its stability across a broad range of chemical conditions and the availability of multiple, mild cleavage strategies.[1][2] This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and quantitative data associated with the cleavage of benzyl groups from PEG linkers, a critical step in the synthesis of complex bioconjugates.

Core Cleavage Mechanisms

The removal of a benzyl ether from a PEG linker to unveil a reactive hydroxyl group is primarily achieved through three distinct chemical pathways:

-

Catalytic Hydrogenolysis: A mild and widely used method involving the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst.[1][3]

-

Oxidative Cleavage: This method employs oxidizing agents to selectively cleave the benzyl group, often under conditions orthogonal to other protecting groups.[4]

-

Acid-Catalyzed Cleavage: Involves the use of strong acids to protonate the ether oxygen, facilitating the departure of the benzyl group as a stable carbocation.

The choice of cleavage strategy is dictated by the overall synthetic route and the presence of other sensitive functional groups within the molecule.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often preferred method for benzyl group cleavage due to its mild conditions and clean reaction profile, typically yielding the deprotected alcohol and volatile toluene as the only byproduct.

Mechanism

The reaction proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).

Caption: Mechanism of Catalytic Hydrogenolysis.

The process involves the adsorption of hydrogen gas onto the palladium surface, followed by the coordination of the benzyl ether. The benzylic C-O bond is then cleaved by the adsorbed hydrogen atoms, regenerating the hydroxyl group on the PEG linker and forming toluene.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation

-

Reagents: Benzyl-protected PEG linker, 10% Palladium on carbon (Pd/C) (10 mol%), Hydrogen gas (H₂).

-

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the benzyl-protected PEG linker in the chosen solvent (e.g., 10-50 mg/mL).

-

Carefully add 10% Pd/C to the solution.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas, typically via a balloon or a pressurized hydrogenation apparatus (1-4 bar).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected PEG linker.

-

Protocol 2: Catalytic Transfer Hydrogenolysis

This method is a convenient alternative that avoids the need for handling hydrogen gas.

-

Reagents: Benzyl-protected PEG linker, 10% Pd/C, Formic acid or Ammonium formate as a hydrogen donor.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Dissolve the benzyl-protected PEG linker in the chosen solvent.

-

Carefully add 10% Pd/C.

-

Add the hydrogen donor (e.g., formic acid, 2-5 equivalents) dropwise to the stirred suspension.

-

The reaction can be conducted at room temperature or heated to reflux (60-80 °C) to increase the rate.

-

Monitor the reaction as described in Protocol 1.

-

Workup is similar to Protocol 1, with an additional step to remove the hydrogen donor if it is not volatile (e.g., co-evaporation with toluene to remove residual formic acid).

-

Quantitative Data

| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenolysis | Reference(s) |

| Catalyst | 10% Pd/C | 10% Pd/C | |

| Catalyst Loading | 10 mol% | 10-20% by weight | |

| Hydrogen Source | H₂ gas (1-4 bar) | Formic acid, Ammonium formate | |

| Solvent | EtOH, THF, MeOH | MeOH, EtOH | |

| Temperature | Room Temperature | Room Temperature to 80 °C | |

| Reaction Time | 1-4 hours | 1-4 hours | |

| Yield | High | High | |

| Key Byproducts | Toluene | Toluene, CO₂ (from formic acid) |

Table 1: Comparison of Catalytic Hydrogenolysis Methods.

Experimental Workflow

Caption: General workflow for catalytic hydrogenolysis.

Oxidative Cleavage

Oxidative cleavage provides an orthogonal approach to deprotection, particularly useful when the substrate contains functional groups sensitive to reduction, such as alkenes, alkynes, or nitro groups. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Mechanism

The mechanism of DDQ-mediated cleavage is believed to involve a single-electron transfer (SET) process to form a benzyl radical cation, which is then trapped by water to form a hemiacetal. The hemiacetal subsequently decomposes to the deprotected alcohol and benzaldehyde.

Caption: Simplified mechanism of DDQ-mediated oxidative cleavage.

Experimental Protocol

-

Reagents: Benzyl-protected PEG linker, 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents).

-

Solvent: Dichloromethane (CH₂) and water (typically a 10:1 to 20:1 ratio).

-

Procedure:

-

Dissolve the benzyl-protected PEG linker in a mixture of CH₂ and water (or a pH 7 phosphate buffer).

-

Cool the vigorously stirred mixture to 0 °C.

-

Add DDQ portion-wise. The reaction mixture typically turns dark.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous layer with CH₂.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the product by flash chromatography to remove the quinone byproducts.

-

Quantitative Data

| Parameter | Oxidative Cleavage with DDQ | Reference(s) |

| Reagent | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | |

| Stoichiometry | 1.1 - 1.5 equivalents | |

| Solvent | Dichloromethane/Water (10:1 to 20:1) | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 1-4 hours | |

| Yield | Good to excellent | |

| Key Byproducts | Benzaldehyde, DDQ hydroquinone |

Table 2: Typical Conditions for Oxidative Cleavage.

Acid-Catalyzed Cleavage

While benzyl ethers are generally stable to moderately acidic conditions, they can be cleaved by strong acids. This method is less common for PEG linkers in drug conjugates due to the potential for acid-labile functional groups elsewhere in the molecule, but it remains a viable option in certain synthetic contexts.

Mechanism

The mechanism involves protonation of the ether oxygen by a strong acid, followed by cleavage of the C-O bond to form the alcohol and a stable benzyl carbocation. The carbocation is then quenched by a nucleophile present in the reaction mixture.

Caption: Mechanism of acid-catalyzed benzyl ether cleavage.

Experimental Protocol

-

Reagents: Benzyl-protected PEG linker, Strong acid (e.g., Trifluoroacetic acid (TFA), HBr, BBr₃).

-

Solvent: Dichloromethane (CH₂Cl₂) or neat acid.

-

Procedure:

-

Dissolve the benzyl-protected PEG linker in a suitable solvent like CH₂Cl₂.

-

Add the strong acid. For TFA, it is often used in high concentrations or as a co-solvent.

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the acid with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude product.

-

Purification is typically performed by chromatography.

-

Quantitative Data

| Parameter | Acid-Catalyzed Cleavage | Reference(s) |

| Reagent | Strong acids (TFA, HBr, BBr₃) | |

| Solvent | Dichloromethane or neat acid | |

| Temperature | Room Temperature | |

| Reaction Time | Variable (minutes to hours) | |

| Yield | Substrate dependent | |

| Key Byproducts | Benzyl-scavenger adducts |

Table 3: General Conditions for Acid-Catalyzed Cleavage.

Conclusion

The benzyl group is a cornerstone protecting group in the synthesis of complex PEG linkers for drug delivery applications due to its robustness and the variety of available deprotection strategies. Catalytic hydrogenolysis remains the most widely employed method for its removal, offering mild conditions and high yields. However, oxidative and acid-catalyzed cleavage methods provide valuable orthogonal approaches for substrates with functionalities incompatible with reduction. A thorough understanding of the mechanisms, experimental protocols, and limitations of each cleavage method is paramount for researchers and drug development professionals to design and execute efficient synthetic routes for novel bioconjugates. The careful selection of the deprotection strategy ensures the integrity of the final product, a critical factor in the development of safe and effective therapeutics.

References

A Technical Guide to Benzyl-PEG13-alcohol for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG13-alcohol, a heterobifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and drug development professionals. This document outlines commercially available suppliers, key technical data, and detailed experimental protocols for its application in bioconjugation and drug delivery systems.

Introduction to this compound

This compound is a versatile tool in the field of bioconjugation and drug development. It features a benzyl group at one terminus and a hydroxyl group at the other, separated by a 13-unit polyethylene glycol (PEG) chain. The benzyl group serves as a stable protecting group for the hydroxyl functionality, which can be selectively deprotected to reveal a reactive site for further conjugation. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.

This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial for therapeutic efficacy.[1][2] The ability to modify the terminal alcohol allows for the covalent attachment of payloads, targeting ligands, or other functional moieties.

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes key information from prominent suppliers to facilitate easy comparison.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |

| BroadPharm | BP-28875 | >95% | 636.77 | 26403-74-7 | -20°C |

| BorenPharm | BK02065 | >95% | 636.77 | 26403-74-7 | -20°C |

| BLD Pharm | BD01314815 | >95% | 636.77 | 26403-74-7 | -20°C |

| Taskcm | T2C-0001234 | >95% | 636.77 | 26403-74-7 | -20°C |

| Ambeed | A293007 | >95% | 636.77 | 26403-74-7 | -20°C |

Experimental Protocols

The following protocols provide detailed methodologies for the activation of the terminal alcohol of this compound and its subsequent conjugation to a primary amine-containing molecule, such as a protein or peptide. These protocols are adapted from established procedures for similar PEG linkers and should be optimized for specific applications.

Activation of this compound with p-Nitrophenyl Carbonate

This protocol describes the activation of the terminal hydroxyl group of this compound to a more reactive p-nitrophenyl (pNP) carbonate ester.

Materials:

-

This compound

-

p-Nitrophenyl chloroformate

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

0.1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting activated Benzyl-PEG13-pNP carbonate can be purified by column chromatography on silica gel if necessary.

Conjugation of Activated Benzyl-PEG13-pNP Carbonate to a Protein

This protocol outlines the conjugation of the activated PEG linker to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

-

Activated Benzyl-PEG13-pNP carbonate

-

Protein of interest

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional)

-

Dialysis or size-exclusion chromatography system for purification

Procedure:

-

Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

-

Dissolve the activated Benzyl-PEG13-pNP carbonate (5-20 molar equivalents relative to the protein) in a minimal amount of a water-miscible organic solvent such as DMF or DMSO.

-

Slowly add the activated PEG linker solution to the protein solution while gently stirring.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C overnight.

-

Monitor the conjugation reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.

-

Quench the reaction by adding an excess of a small molecule containing a primary amine, such as Tris or glycine.

-

Purify the PEGylated protein from unreacted PEG linker and other reagents using dialysis or size-exclusion chromatography.

-

Characterize the final conjugate by methods such as mass spectrometry to determine the degree of PEGylation.

Application in PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in a PROTAC plays a critical role in optimizing the spatial orientation and distance between the two binding moieties.

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound as a component of the linker.

The signaling pathway initiated by a PROTAC molecule involves hijacking the cell's natural protein degradation machinery.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG13-alcohol in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in bioconjugation to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn enhances solubility, reduces renal clearance, and shields it from proteolytic degradation and the host's immune system.

Benzyl-PEG13-alcohol is a versatile, monodisperse PEG linker that offers a strategic approach to bioconjugation. It features a terminal primary alcohol for chemical modification and a benzyl protecting group at the other terminus. This bifunctional nature allows for a controlled, stepwise conjugation strategy. The primary alcohol can be activated for covalent attachment to a biomolecule, while the benzyl group provides a stable protecting group that can be selectively removed to reveal a second hydroxyl group for further functionalization if required.

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, including detailed protocols for its activation, conjugation to biomolecules, and the characterization of the resulting conjugates.

Properties of this compound

| Property | Value |

| Molecular Formula | C31H56O13 |

| Molecular Weight | 636.77 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in water and most organic solvents |

| Storage | Store at -20°C in a dry, inert atmosphere |

Overview of the Bioconjugation Workflow

The use of this compound in bioconjugation typically follows a three-stage process:

-

Activation of the Primary Alcohol: The terminal hydroxyl group is chemically modified to a more reactive species to facilitate conjugation with the target biomolecule.

-

Conjugation to the Biomolecule: The activated Benzyl-PEG13-linker is reacted with the target biomolecule, commonly targeting primary amine groups on lysine residues.

-

Purification and Characterization: The resulting PEGylated biomolecule is purified from unreacted components and characterized to determine the extent of PEGylation.

A fourth optional step, deprotection of the benzyl group, can be performed if further modification of the distal end of the PEG linker is desired.

Caption: General workflow for bioconjugation using this compound.

Experimental Protocols

Protocol 1: Activation of this compound to Benzyl-PEG13-NHS Ester

This protocol describes the activation of the primary alcohol of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules.

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Diethyl ether (cold)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add anhydrous pyridine (1.5 equivalents) to the solution.

-

Slowly add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) to the stirred solution at room temperature.

-

Allow the reaction to proceed for 12-24 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator.

-

Precipitate the activated Benzyl-PEG13-NHS ester by adding the concentrated solution dropwise to cold diethyl ether while stirring vigorously.

-

Collect the white precipitate by filtration and wash it several times with cold diethyl ether.

-

Dry the product under vacuum.

-

Confirm the structure and purity of the activated PEG linker by ¹H NMR and HPLC.

Quantitative Data (Representative):

| Parameter | Typical Value |

| Activation Efficiency | > 90% |

| Purity (by HPLC) | > 95% |

Protocol 2: Conjugation of Benzyl-PEG13-NHS Ester to a Protein

This protocol details the conjugation of the activated Benzyl-PEG13-NHS ester to primary amine groups (e.g., lysine residues) on a model protein.

Materials:

-

Benzyl-PEG13-NHS ester (from Protocol 1)

-

Target protein (e.g., Lysozyme, BSA)

-

Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4-8.0 (amine-free)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Reaction tubes

-

Orbital shaker or magnetic stirrer

Procedure:

-

Prepare a solution of the target protein in 0.1 M PBS (pH 7.4-8.0) at a concentration of 1-10 mg/mL.

-

Dissolve the Benzyl-PEG13-NHS ester in an amine-free organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mg/mL).

-

Add a 5 to 20-fold molar excess of the Benzyl-PEG13-NHS ester stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

Quantitative Data (Representative):

| Parameter | Typical Value |

| Protein Concentration | 1-10 mg/mL |

| PEG:Protein Molar Ratio | 5:1 to 20:1 |

| Reaction Time | 1-2 hours (RT) or overnight (4°C) |

| Conjugation Efficiency | 40-70% (variable) |

Protocol 3: Purification of the PEGylated Protein

This protocol describes the purification of the PEGylated protein from unreacted PEG linker and unmodified protein using Size Exclusion Chromatography (SEC).

Materials:

-

Crude PEGylation reaction mixture

-

SEC column (e.g., Sephacryl S-200 or Superdex 200)

-

Equilibration and elution buffer (e.g., PBS, pH 7.4)

-

Fraction collector

-

UV spectrophotometer

Procedure:

-

Equilibrate the SEC column with at least two column volumes of the elution buffer.

-

Concentrate the crude PEGylation reaction mixture if necessary.

-

Load the concentrated sample onto the equilibrated SEC column.

-

Elute the sample with the elution buffer at a constant flow rate.

-

Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm.

-

The PEGylated protein will elute earlier than the unmodified protein and the unreacted PEG linker due to its larger hydrodynamic radius.

-

Pool the fractions containing the purified PEGylated protein.

Caption: Workflow for the purification of PEGylated proteins.

Protocol 4: Characterization of the PEGylated Protein

This protocol outlines common methods for characterizing the purified PEGylated protein.

Methods:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate slower on the gel.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached per protein molecule).

-

HPLC (SEC or RP-HPLC): To assess the purity and homogeneity of the PEGylated product.

-

Activity Assays: To determine the biological activity of the PEGylated protein compared to the unmodified protein.

Quantitative Data (Representative):

| Characterization Method | Parameter Measured | Typical Result |

| SDS-PAGE | Apparent Molecular Weight | Increased compared to native protein |

| Mass Spectrometry | Degree of PEGylation | 1-3 PEG chains per protein |

| SEC-HPLC | Purity | > 95% |

| Activity Assay | Retained Bioactivity | 50-90% of native protein |

Protocol 5: Deprotection of the Benzyl Group (Optional)

This protocol describes the removal of the benzyl protecting group by catalytic hydrogenation to expose a terminal hydroxyl group for further modification.

Materials:

-

Benzyl-PEGylated biomolecule

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Tetrahydrofuran (THF)

-

Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the Benzyl-PEGylated biomolecule in ethanol or THF in a reaction vessel.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Purge the vessel with an inert gas (argon or nitrogen) and then introduce hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Quantitative Data (Representative):

| Parameter | Typical Value |

| Deprotection Yield | > 95% |

Impact on Signaling Pathways

The conjugation of PEG to a therapeutic protein does not typically introduce a new signaling pathway. Instead, PEGylation primarily modulates the existing biological activity of the protein through several mechanisms:

-

Prolonged Circulation: By increasing the hydrodynamic volume, PEGylation reduces renal clearance, leading to a longer half-life in the bloodstream. This sustained presence can lead to more prolonged and consistent engagement with its target receptors, thereby amplifying or extending its downstream signaling effects.

-

Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing the likelihood of an immune response that could neutralize the therapeutic and its signaling function.

-

Steric Hindrance: While beneficial for stability, the PEG chains can sometimes sterically hinder the protein's interaction with its receptor or substrate, potentially leading to a decrease in its specific activity and downstream signaling. The extent of this effect is dependent on the site and degree of PEGylation.

Application Notes and Protocols for Benzyl-PEG13-alcohol in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have gained significant attention in ADC development due to their ability to enhance hydrophilicity, improve stability, and prolong circulation half-life.

This document provides a detailed guide for the use of Benzyl-PEG13-alcohol, a mid-length, monodisperse PEG linker, in the synthesis and evaluation of ADCs. The benzyl protecting group allows for a sequential conjugation strategy, providing greater control over the synthesis process. These protocols and notes are intended to guide researchers through the entire workflow, from initial linker activation to in vitro characterization of the final ADC.

Key Advantages of this compound in ADCs

The incorporation of a PEG13 linker offers a balance of properties that can be advantageous for ADC development:

-

Enhanced Hydrophilicity: The hydrophilic PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, improving the solubility of the ADC and reducing its propensity for aggregation.[1][2]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation of the ADC at the tumor site.[3][4]

-

Reduced Immunogenicity: The PEG chain can act as a shield, potentially reducing the immunogenicity of the cytotoxic payload and the antibody itself.

-

Controlled Synthesis: The benzyl protecting group on the this compound allows for the selective activation of the alcohol terminus after the initial conjugation steps, providing a more controlled and defined synthesis process.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter that can be optimized to achieve the desired balance of properties for a specific ADC. The following tables summarize quantitative data from various studies comparing key performance metrics across different PEG linker lengths. While specific data for a PEG13 linker is not always available, the trends observed provide a strong indication of its expected performance, likely falling between the PEG12 and PEG24 data points.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats [1]

| Linker | PEG Units | Clearance (mL/day/kg) |

| No PEG | 0 | ~15 |

| Short PEG | 2 | ~10 |

| Short PEG | 4 | ~7 |

| Medium PEG | 8 | ~5 |

| Medium PEG | 12 | ~5 |

| Long PEG | 24 | ~5 |

Note: The data suggests that a plateau in clearance is reached around PEG8, indicating that a PEG13 linker would likely also provide optimal clearance rates.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

| Linker | ADC Construct | Cell Line | IC50 (nM) |

| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~1.5 |

| Long PEG (4k) | ZHER2-PEG4K-MMAE | NCI-N87 | ~6.75 |

| Long PEG (10k) | ZHER2-PEG10K-MMAE | NCI-N87 | ~33.75 |

| Medium PEG | anti-Trop2-PEG8-MMAE | MDA-MB-231 | ~0.5 |

| Medium PEG | anti-Trop2-PEG12-MMAE | MDA-MB-231 | ~0.6 |

| Long PEG | anti-Trop2-PEG24-MMAE | MDA-MB-231 | ~0.8 |

Note: There can be a trade-off between increased pharmacokinetic performance and in vitro potency with longer PEG chains. The optimal length depends on the specific antibody, payload, and target.

Experimental Protocols